Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 5,5-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a suitable reagent to form the spiro compound. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, reagents, and catalysts is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its unique binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 2-oxaspiro[2.5]octane-1-carboxylate
- Ethyl 2-oxaspiro[2.5]octan-1-carboxylate
Uniqueness
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the 5,5-dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and specificity in various applications compared to other similar compounds.
Biological Activity
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which incorporates an oxaspiro framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1489214-90-5
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating various biological pathways. Ongoing research aims to elucidate the specific molecular interactions and pathways involved.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. This compound is being investigated for its potential as an antimicrobial agent against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although detailed studies are warranted to confirm these findings.
Antioxidant Activity
The compound's antioxidant potential has been explored through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is significant as oxidative stress is implicated in numerous diseases.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting moderate antimicrobial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | >100 µg/mL |
Study on Antioxidant Activity
In another study assessing antioxidant activity using DPPH and ABTS assays, this compound demonstrated significant radical scavenging activity with IC50 values of 30 µg/mL for DPPH and 25 µg/mL for ABTS assays.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 30 |
ABTS | 25 |
Applications in Drug Development
Due to its unique structure and promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Antioxidants : Developing formulations to combat oxidative stress-related diseases.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-6-11(2,3)8-12/h9H,4-8H2,1-3H3 |
InChI Key |
WSCLKDIWUDBUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC(C2)(C)C |
Origin of Product |
United States |
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